molecular formula C28H27N7O2S B12401228 5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-

5H-Benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide, 2-[(3aR,6aS)-hexahydro-5-methylpyrrolo[3,4-c]pyrrol-2(1H)-yl]-N-[(5-methyl-2-pyrazinyl)methyl]-5-oxo-, rel-

Cat. No.: B12401228
M. Wt: 525.6 g/mol
InChI Key: KJAFGGSRXHIQPT-HDICACEKSA-N
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Description

MTR-106 is a substituted quinolone amide compound known for its ability to stabilize DNA G-quadruplexes. These G-quadruplexes are DNA or RNA structures formed by guanine-rich repeating sequences. MTR-106 has shown significant antiproliferative activity in homologous recombination repair-deficient and PARP inhibitor-resistant cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

The synthesis of MTR-106 involves the substitution of quinolone amide. Specific synthetic routes and reaction conditions are detailed in scientific literature, but generally, the process includes the formation of the quinolone core followed by amide substitution. Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity .

Chemical Reactions Analysis

MTR-106 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the quinolone core, potentially altering its biological activity.

    Reduction: Reduction reactions can affect the amide group, impacting the compound’s stability and function.

    Substitution: Substitution reactions are crucial for the initial synthesis of MTR-106, allowing for the introduction of various functional groups that enhance its activity. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

MTR-106 has a wide range of scientific research applications:

Mechanism of Action

MTR-106 exerts its effects by stabilizing DNA G-quadruplexes, which are structures formed by guanine-rich sequences. This stabilization interferes with DNA replication and transcription, leading to replication stress and genomic instability. The compound increases DNA damage and promotes cell cycle arrest and apoptosis, thereby inhibiting cell growth. MTR-106 targets homologous recombination repair-deficient and PARP inhibitor-resistant cancer cells, making it a potent anticancer agent .

Comparison with Similar Compounds

MTR-106 is unique in its high efficiency against BRCA-mutated cancers and its ability to stabilize G-quadruplexes. Similar compounds include:

Properties

Molecular Formula

C28H27N7O2S

Molecular Weight

525.6 g/mol

IUPAC Name

2-[(3aR,6aS)-2-methyl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide

InChI

InChI=1S/C28H27N7O2S/c1-16-9-30-19(10-29-16)11-31-27(37)24-25(36)20-7-8-23(34-14-17-12-33(2)13-18(17)15-34)32-26(20)35-21-5-3-4-6-22(21)38-28(24)35/h3-10,17-18H,11-15H2,1-2H3,(H,31,37)/t17-,18+

InChI Key

KJAFGGSRXHIQPT-HDICACEKSA-N

Isomeric SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6C[C@H]7CN(C[C@H]7C6)C

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CC7CN(CC7C6)C

Origin of Product

United States

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